molecular formula C21H21BrN2O2 B15027814 1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione

1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione

Cat. No.: B15027814
M. Wt: 413.3 g/mol
InChI Key: OGWFWYAPIPPROT-UHFFFAOYSA-N
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Description

1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzylpiperidine moiety and a brominated indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The brominated indole structure is then introduced through a series of reactions involving bromination and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization and chromatography to obtain high-purity 1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE.

Chemical Reactions Analysis

Types of Reactions

1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft. The compound may also inhibit monoamine oxidase, further enhancing its effects on neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is unique due to its brominated indole structure, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H21BrN2O2

Molecular Weight

413.3 g/mol

IUPAC Name

1-[(4-benzylpiperidin-1-yl)methyl]-5-bromoindole-2,3-dione

InChI

InChI=1S/C21H21BrN2O2/c22-17-6-7-19-18(13-17)20(25)21(26)24(19)14-23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2

InChI Key

OGWFWYAPIPPROT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O

Origin of Product

United States

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